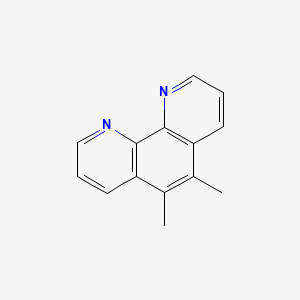

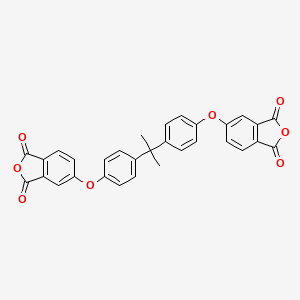

5,5'-((Propan-2,2-diylbis(4,1-phenylen))bis(oxy))bis(isobenzofuran-1,3-dion)

Übersicht

Beschreibung

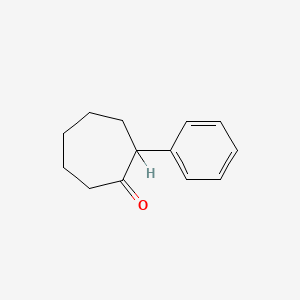

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride is a useful research compound. Its molecular formula is C31H20O8 and its molecular weight is 520.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hochleistungspolymer-Synthese

Diese Verbindung ist ein Schlüsselmonomer bei der Synthese von Polyetherimiden (PEI), die Hochleistungspolymere sind. PEIs sind bekannt für ihre hohe Dielektrizitätskonstante und hervorragende thermische Stabilität, was sie für anspruchsvolle elektronische und Luft- und Raumfahrt-Anwendungen geeignet macht .

Festkörperkondensatoren

Aufgrund ihrer hohen Dielektrizitätskonstante wird diese Verbindung bei der Herstellung von Dünnschichten für Festkörperkondensatoren eingesetzt. Diese Kondensatoren sind wichtige Komponenten in elektronischen Geräten und sorgen für Energiespeicherung und Leistungsmanagement .

Strukturfarbige Filme

Die einzigartige chemische Struktur dieser Verbindung ermöglicht die Herstellung von strukturfarbenen Filmen. Diese Filme können in verschiedenen optischen Anwendungen eingesetzt werden, darunter Fälschungsschutzmaßnahmen und dekorative Zwecke .

Nanotechnologie

Die Fähigkeit der Verbindung, nanometergroße Beschichtungen zu bilden, macht sie in der Nanotechnologie wertvoll, insbesondere für die Beschichtung von Kohlenstoffnanoröhren. Diese Anwendung ist bedeutsam für die Entwicklung fortschrittlicher Materialien mit verbesserten elektrischen und mechanischen Eigenschaften .

Membrantechnologie

In der Membrantechnologie trägt diese Verbindung zur Entwicklung fortschrittlicher Filtrationssysteme bei. Ihre chemischen Eigenschaften ermöglichen die Herstellung von Membranen mit spezifischen Porengrößen, die für die Gasseparation und Wasserreinigung eingesetzt werden .

Thermische Imidisierungsprozesse

Die Verbindung wird in thermischen Imidisierungsprozessen verwendet, um PEI-Filme mit kontrollierter Dicke herzustellen. Dieser Prozess ist entscheidend für die Herstellung von Filmen, die extremen Temperaturen und rauen chemischen Umgebungen standhalten können .

Grenzflächenpolymerisation

Grenzflächenpolymerisationstechniken unter Verwendung dieser Verbindung werden zur Synthese von ultradünnen PEI-Filmen eingesetzt. Diese Filme finden Anwendung in der Mikroelektronik und in Energiespeichergeräten .

Fortschrittliche Beschichtungslösungen

Die Rolle der Verbindung bei der Bildung von Beschichtungen erstreckt sich auf verschiedene Substrate, darunter Metalle und Kunststoffe. Diese Beschichtungen verbessern Oberflächeneigenschaften wie Korrosions-, Verschleiß- und thermische Degradationsschutz .

Eigenschaften

IUPAC Name |

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAHXEQUBNDFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028001 | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38103-06-9 | |

| Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38103-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038103069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX6B5HRE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of BPADA?

A1: BPADA has a molecular formula of C31H22O8 and a molecular weight of 530.54 g/mol.

Q2: How is BPADA typically synthesized?

A2: BPADA is commonly synthesized through a multi-step process using bisphenol A and 4-nitrophthalic anhydride as starting materials. This often involves a condensation reaction, followed by hydrolysis, acidification, and finally, dehydration to obtain the dianhydride. []

Q3: What spectroscopic techniques are used to characterize BPADA?

A3: BPADA is commonly characterized using Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify the presence of characteristic functional groups like anhydride carbonyls, while NMR provides detailed information about the structure and bonding within the molecule. [, ]

Q4: What makes BPADA a desirable monomer for polyimide synthesis?

A4: BPADA is attractive for polyimide synthesis due to its ability to impart desirable properties to the resulting polymers. The isopropylidene and ether linkages in BPADA introduce flexibility into the polymer backbone, improving solubility and processability compared to more rigid polyimides. [, , , , , ]

Q5: What other monomers are commonly used with BPADA in polyimide synthesis?

A5: BPADA is frequently copolymerized with various aromatic diamines to create polyimides with tailored properties. Common diamines include:

- m-phenylenediamine (mPDA) [, ]

- 4,4′-oxydianiline (ODA) [, , , , ]

- 1,3-diaminobenzene []

- 9,10-bis[3′-trifluoromethyl-4′(4′′-aminobenzoxy)benzyl]anthracene []

- 4-phenyl-2,6-bis(4-aminophenyl)pyridine []

Q6: What are the typical applications of BPADA-based polyimides?

A6: BPADA-based polyimides find applications in various fields due to their advantageous properties like high thermal stability, good mechanical strength, and excellent chemical resistance. Some key applications include:

- Protective coatings: Their excellent barrier properties make them suitable for protecting surfaces from harsh environments, including corrosion resistance in metal coatings. [, ]

- Gas separation membranes: The ability to control gas permeability and selectivity makes BPADA-based polyimides suitable for separating gases like CO2, O2, N2, and CH4. [, ]

- Flexible electronics: Their flexibility, transparency, and good dielectric properties make them suitable substrates for flexible electronics and displays. [, ]

- Adhesives: Their high thermal stability and strong adhesion make them suitable for high-temperature adhesive applications. [, , ]

Q7: How does the incorporation of BPADA affect the glass transition temperature (Tg) of polyimides?

A7: BPADA typically lowers the Tg of polyimides compared to those made with more rigid dianhydrides. The flexible isopropylidene and ether linkages in BPADA increase chain mobility, resulting in lower Tg values. This effect can be advantageous for applications requiring greater flexibility and lower processing temperatures. [, , , , , ]

Q8: Does BPADA affect the optical properties of the resulting polyimides?

A8: BPADA-based polyimides can be designed to be colorless and transparent, making them suitable for optical applications. The degree of transparency and color can be further fine-tuned by incorporating specific diamines and controlling the polymerization conditions. [, ]

Q9: What are some current research areas focused on BPADA-based polyimides?

A9: Current research continues to explore ways to further enhance the properties and applications of BPADA-based polyimides. Some active areas include:

- Nanocomposites: Incorporating nanoparticles like clay platelets or silica into BPADA-based polyimides can lead to enhanced mechanical properties, barrier properties, and thermal stability. [, , ]

- Self-healing materials: Researchers are investigating the incorporation of self-healing functionalities into BPADA-based polyimides to increase their lifespan and durability. []

- Bio-based applications: There is growing interest in using BPADA alongside bio-derived diamines to create more sustainable and environmentally friendly polyimide materials. []

Q10: What are the limitations of using BPADA in polymer synthesis?

A10: While BPADA offers many advantages, it also has some limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.